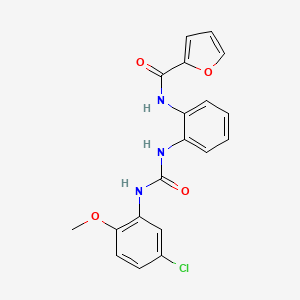
N-(2-(3-(5-chloro-2-methoxyphenyl)ureido)phenyl)furan-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-(2-(3-(5-chloro-2-methoxyphenyl)ureido)phenyl)furan-2-carboxamide” is a chemical compound with the molecular formula C19H16ClN3O4 . It is not intended for human or veterinary use and is used for research purposes.
Molecular Structure Analysis
The molecular structure of “N-(2-(3-(5-chloro-2-methoxyphenyl)ureido)phenyl)furan-2-carboxamide” consists of 19 carbon atoms, 16 hydrogen atoms, 1 chlorine atom, 3 nitrogen atoms, and 4 oxygen atoms . The molecular weight of the compound is 385.8.Applications De Recherche Scientifique
Suzuki–Miyaura Coupling
The Suzuki–Miyaura (SM) coupling reaction is a powerful method for forming carbon–carbon bonds. It involves the cross-coupling of organoboron compounds with aryl or vinyl halides using palladium catalysts. The broad application of SM coupling arises from its exceptionally mild and functional group-tolerant reaction conditions. N-(2-(3-(5-chloro-2-methoxyphenyl)ureido)phenyl)furan-2-carboxamide serves as an organoboron reagent in this context, facilitating the construction of complex molecules .
Cytotoxic and Anti-Proliferative Activity
In 2018, a novel series of phenoxy thiazoles, including our compound of interest, were synthesized and screened for cytotoxic and anti-proliferative activity against multiple cancer cells. Investigating its potential as an anticancer agent could yield promising results .
SARS-CoV-2 Spike Protein Interaction
Structural studies have revealed that N-(2-(3-(5-chloro-2-methoxyphenyl)ureido)phenyl)furan-2-carboxamide interacts with the spike protein of SARS-CoV-2. Understanding this interaction may provide insights into antiviral drug design .
Crystallographic Studies
The crystal and molecular structures of related compounds, such as N-(5-chloro-2-hydroxy-phenyl)-acetamide, have been investigated. These studies contribute to our understanding of the compound’s conformation and intermolecular interactions .
Mécanisme D'action
While the exact mechanism of action of “N-(2-(3-(5-chloro-2-methoxyphenyl)ureido)phenyl)furan-2-carboxamide” is not clear, a similar compound, “(E)-N- (2- (3, 5-Dimethoxystyryl) phenyl) furan-2-carboxamide” (BK3C231), has been shown to exert cytoprotective effects by activating the Nrf2 signaling pathway, leading to ARE-mediated upregulation of cytoprotective proteins .
Safety and Hazards
Orientations Futures
The future directions for research on “N-(2-(3-(5-chloro-2-methoxyphenyl)ureido)phenyl)furan-2-carboxamide” could include further investigation into its mechanism of action, potential applications, and synthesis methods. Given the cytoprotective effects observed with similar compounds , it would be interesting to explore whether “N-(2-(3-(5-chloro-2-methoxyphenyl)ureido)phenyl)furan-2-carboxamide” has similar properties and potential applications in the field of medicine or biochemistry.
Propriétés
IUPAC Name |
N-[2-[(5-chloro-2-methoxyphenyl)carbamoylamino]phenyl]furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16ClN3O4/c1-26-16-9-8-12(20)11-15(16)23-19(25)22-14-6-3-2-5-13(14)21-18(24)17-7-4-10-27-17/h2-11H,1H3,(H,21,24)(H2,22,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPXBSMVQQORCOH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)NC(=O)NC2=CC=CC=C2NC(=O)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16ClN3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(3-(5-chloro-2-methoxyphenyl)ureido)phenyl)furan-2-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-{[(4-Fluorophenyl)sulfonyl]amino}-4-methylpentanoic acid](/img/structure/B2427627.png)
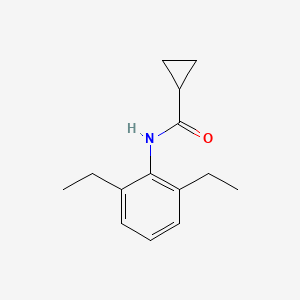
![4-[(Methylsulfanyl)methyl]cyclohexan-1-amine hydrochloride](/img/structure/B2427630.png)

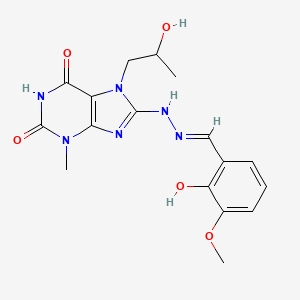
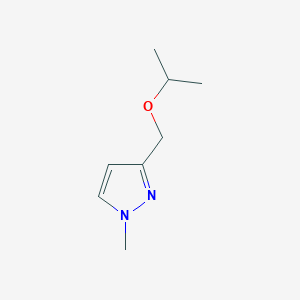
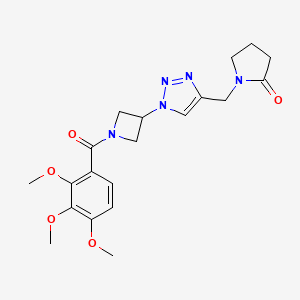
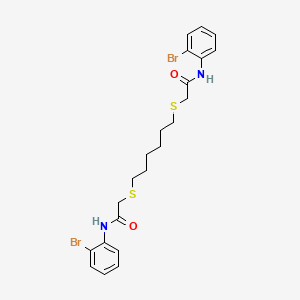
![1-[(E)-2-(4-chlorophenyl)ethenyl]-3-[(2-methoxyphenyl)methyl]urea](/img/structure/B2427639.png)
![Tert-butyl N-[2-(4-iodo-3,5-dimethylpyrazol-1-yl)ethyl]carbamate](/img/structure/B2427640.png)

![5-chloro-N-{2-[(4-methoxybenzyl)amino]-2-oxo-1-phenylethyl}-1,3-dimethyl-1H-pyrazole-4-carboxamide](/img/structure/B2427645.png)

![Benzyl [(cis-4-aminocyclohexyl)methyl]carbamate](/img/structure/B2427649.png)